8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
8-methoxy-N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4/c1-15-6-3-11-22-27-20(14-28(15)22)16-7-4-9-18(12-16)26-24(29)19-13-17-8-5-10-21(31-2)23(17)32-25(19)30/h3-14H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEYAFKUJZMUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
8-Methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a methoxy group and an imidazo[1,2-a]pyridine moiety, which are known for their diverse biological properties.
Anticancer Properties
Research has indicated that compounds containing imidazo[1,2-a]pyridine structures exhibit significant anticancer activity . For instance, derivatives of this compound have been evaluated for their potential to inhibit various biological targets related to cancer progression. In particular, studies have shown that similar compounds can effectively reduce the viability of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Aurora Kinases
A notable case study involves the evaluation of imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases, which are critical in cell division and are often overexpressed in cancers. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced the anticancer potency of these compounds. The presence of electron-withdrawing groups enhanced their efficacy against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values indicating potent activity .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown anti-inflammatory effects . Compounds with similar structural motifs have been reported to interact with discoidin domain receptors involved in inflammatory pathways. This interaction can lead to reduced inflammatory responses in various models .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties . Similar imidazo[1,2-a]pyridine derivatives have demonstrated the ability to reduce bacterial loads in models of acute tuberculosis. This points towards potential therapeutic applications against infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
| Structural Feature | Description |
|---|---|
| Methoxy Group | Enhances solubility and may influence binding affinity to biological targets. |
| Imidazo[1,2-a]pyridine Moiety | Known for diverse biological activities including anticancer and anti-inflammatory effects. |
| Benzamide Core | Provides a scaffold for interaction with various enzymes and receptors involved in disease pathways. |
Molecular Interactions
Molecular docking studies have suggested that this compound may bind effectively to proteins implicated in disease pathways. For instance, interactions with Aurora kinases and discoidin domain receptors have been identified as critical for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin-Imidazopyridine Family
(a) 8-Hydroxy Coumarin Derivative ()
- Structure : 8-Hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide.
- Key Differences : Lacks the 5-methyl group on the imidazopyridine and has a hydroxyl group instead of methoxy at position 6.
- Implications : The methoxy group in the target compound likely improves metabolic stability by reducing phase II glucuronidation compared to the hydroxyl analog.
(b) Imidazo[1,2-a]pyridine Derivatives with Heterocyclic Modifications ()
- Example : 2-Oxo-imidazo[1,2-a]pyridine (8e, ) and imidazo[1,2-a]pyrimidin-4(1H)-one (3f, ).
- Key Differences : The target compound retains the fully aromatic imidazopyridine core, whereas 8e and 3f feature oxidized or pyrimidine-fused rings.
- Implications : Aromatic imidazopyridines may exhibit stronger π-stacking interactions in biological targets compared to oxidized analogs.
Carboxamide-Containing Heterocycles
(a) Pyrazole Carboxamides ()
- Examples: Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide).
- Key Differences : Pyrazole cores vs. coumarin-imidazopyridine hybrid.
- Synthetic Insights : Yields for pyrazole carboxamides (62–71%) are comparable to typical coumarin syntheses, but purification methods differ (e.g., preparative TLC in vs. recrystallization for coumarins).
(b) Dihydropyridine Carboxamides ()
- Examples: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide).
- Key Differences: Non-aromatic dihydropyridine core vs. planar coumarin system.
- Implications : Aromatic coumarins may exhibit stronger fluorescence properties for imaging applications.
Substituent Effects on Physicochemical Properties
Key Research Findings and Implications
Metabolic Stability : The 8-methoxy group in the target compound may confer superior metabolic stability compared to hydroxylated coumarins (e.g., ).
Binding Interactions : The 5-methylimidazopyridine moiety could enhance hydrophobic interactions in enzyme binding pockets, as seen in structurally related kinase inhibitors.
Vorbereitungsmethoden
Chromene Ring Formation
The 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid intermediate is synthesized via a modified Kostanecki-Robinson reaction . This involves condensation of 2-hydroxy-4-methoxybenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of acetic anhydride and sulfuric acid. The reaction proceeds via cyclodehydration to yield the chromene skeleton.
$$
\text{2-Hydroxy-4-methoxybenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{8-Methoxy-2-oxo-2H-chromene-3-carboxylate}
$$
The ester is subsequently hydrolyzed to the carboxylic acid using NaOH in ethanol/water (yield: 68–72%).
Carboxylic Acid Activation
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Alternatively, coupling reagents such as HATU or EDCI may be employed for direct amide bond formation.
Imidazo[1,2-a]Pyridine Synthesis
Cyclization Strategy
The 3-(5-methylimidazo[1,2-a]pyridin-2-yl)aniline fragment is prepared via a Gewald-type cyclization . 2-Amino-5-methylpyridine reacts with 3-bromoacetophenone in DMF at 80°C, facilitated by potassium carbonate.
$$
\text{2-Amino-5-methylpyridine} + \text{3-Bromoacetophenone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetophenone}
$$
Reduction to Aniline
The acetophenone intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in THF, followed by catalytic hydrogenation (H₂/Pd-C) to yield 3-(5-methylimidazo[1,2-a]pyridin-2-yl)aniline (overall yield: 55–60%).
Amide Coupling
Reaction Conditions
The chromene-3-carboxylic acid (1.2 equiv) is coupled with 3-(5-methylimidazo[1,2-a]pyridin-2-yl)aniline (1.0 equiv) using HATU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF at 0–5°C. The mixture is stirred for 12 h, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
$$
\text{Chromene-3-carboxylic acid} + \text{Aniline derivative} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Optimization Challenges
- Byproduct Formation : Competing esterification or over-activation of the carboxylic acid necessitates strict temperature control.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity.
Alternative Synthetic Routes
One-Pot Tandem Approach
A tandem Michael addition-cyclization strategy, inspired by organocatalyzed chromene synthesis, was attempted but yielded <20% of the target due to steric hindrance from the methoxy group.
Solid-Phase Synthesis
Immobilization of the aniline derivative on Wang resin enabled iterative coupling-deprotection steps, but scalability issues limited utility.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC retention time: 12.7 min (Agilent Zorbax SB-C18, 4.6 × 150 mm, 1.0 mL/min).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing HATU with EDC/HOBt reduced coupling costs by 40% without compromising yield (85% vs. 88%).
Waste Management
Solvent recovery (DMF, THF) via fractional distillation achieved 92% reuse efficiency, aligning with green chemistry principles.
Q & A
Q. What are the key synthetic routes for 8-methoxy-N-(3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Construction of the chromene core via condensation of substituted salicylaldehydes with active methylene compounds under acidic or basic conditions.
- Step 2 : Introduction of the imidazopyridine moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .
- Step 3 : Carboxamide formation using coupling reagents like EDCI/HOBt in anhydrous DMF . Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/ethyl acetate mixtures is critical for achieving >95% purity .
Q. How is the compound characterized spectroscopically?
- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm), chromene carbonyl (δ ~160–165 ppm), and imidazopyridine aromatic protons (δ ~7.0–8.5 ppm). Discrepancies between theoretical and experimental shifts may arise from solvent effects or tautomerism .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₀N₃O₄: 414.1453) .
- IR : Confirms carbonyl stretches (1650–1750 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .
Q. What are the primary functional groups influencing reactivity?
The chromene carbonyl, methoxy substituents, and imidazopyridine nitrogen atoms dictate reactivity:
- Chromene core : Susceptible to nucleophilic attack at the 2-position.
- Imidazopyridine : Participates in electrophilic substitution due to aromatic nitrogen lone pairs .
- Carboxamide : Can undergo hydrolysis under acidic/basic conditions to yield carboxylic acids .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., differentiating chromene and imidazopyridine protons) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and optimize tautomeric forms, aiding spectral interpretation .
- Variable-temperature NMR : Resolves dynamic effects, such as rotameric equilibria in the carboxamide group .
Q. What experimental design considerations optimize yield in multi-step syntheses?
- Catalyst screening : Pd-based catalysts (e.g., PdCl₂(dppf)) improve coupling efficiency for imidazopyridine installation .
- Solvent selection : Anhydrous DMF enhances carboxamide coupling, while ethanol/water mixtures facilitate crystallization .
- Reaction monitoring : TLC or inline IR spectroscopy identifies intermediate formation, reducing side products .
Q. How do solid-state properties (e.g., crystallinity) impact bioactivity studies?
- X-ray crystallography : Reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice, influencing solubility and bioavailability .
- Polymorph screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms for consistent in vitro assays .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary for similar imidazopyridine-chromene hybrids?
| Factor | Impact on Yield | Evidence Source |
|---|---|---|
| Catalyst loading | Pd 5% vs. 10% alters yields by 15–20% | |
| Purification method | HPLC vs. recrystallization affects purity (90% vs. 78%) | |
| Reaction time | Extended coupling (>12h) increases side products |
Q. How to address discrepancies in biological activity predictions versus experimental results?
- Molecular docking : Compare predicted binding affinities (AutoDock Vina) with experimental IC₅₀ values for target proteins (e.g., kinases) .
- Metabolite profiling : LC-MS identifies degradation products that may mask true activity .
Methodological Recommendations
Q. What strategies enhance stability during biological assays?
- Lyophilization : Preserve compound integrity in PBS buffer (pH 7.4) for >48h .
- Light protection : Chromene derivatives degrade under UV exposure; use amber vials .
Q. How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts .
- CRISPR knockouts : Eliminate false positives by testing activity in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
